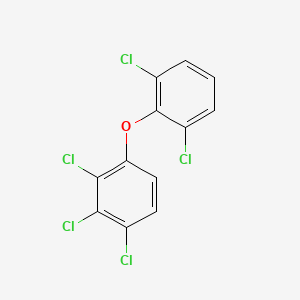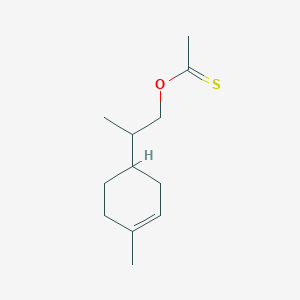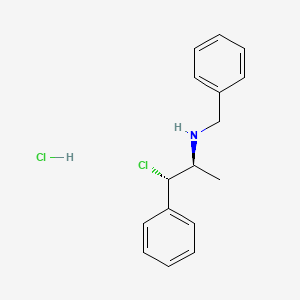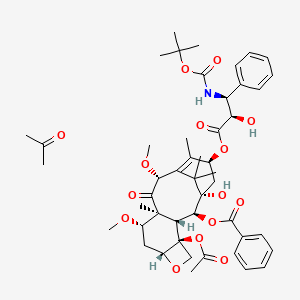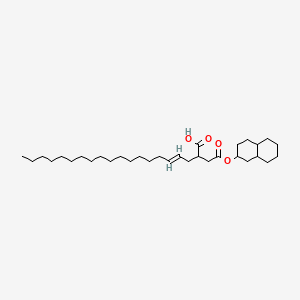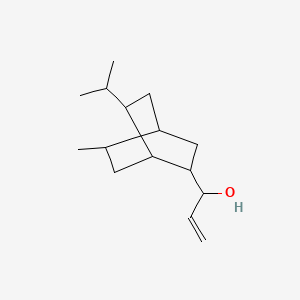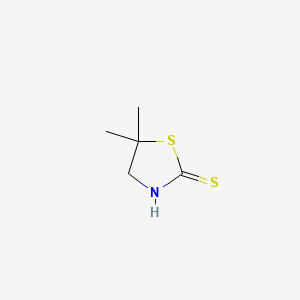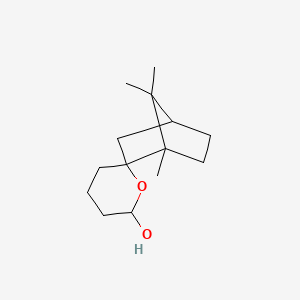
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with methacrylate groups, making it highly reactive and suitable for polymerization processes. This compound is widely used in the synthesis of polymers, dental resins, and hydrogels due to its ability to undergo spontaneous polymerization in the presence of an acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(methacryloyloxy)ethyl dimethylamine+sulfuric acid→Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate undergoes several types of chemical reactions, including:
Polymerization: The methacrylate groups in the compound make it highly reactive towards polymerization reactions, forming long polymer chains.
Substitution: The quaternary ammonium group can undergo substitution reactions with various nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methacrylic acid and dimethylammonium sulphate.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Substitution: Substituted quaternary ammonium compounds.
Hydrolysis: Methacrylic acid and dimethylammonium sulphate.
科学的研究の応用
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in dental resins and adhesives due to its excellent bonding properties.
Industry: Applied in the production of superabsorbent polymers for agricultural and hygiene products.
作用機序
The mechanism of action of Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate primarily involves its ability to undergo polymerization. The methacrylate groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. The quaternary ammonium group provides stability and enhances the solubility of the compound in various solvents.
類似化合物との比較
Similar Compounds
Bis(2-(methacryloyloxy)ethyl) phosphate: Similar in structure but contains a phosphate group instead of a quaternary ammonium group.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a sulfopropyl group, making it more hydrophilic.
Bis(2-ethylhexyl) phosphate: Contains ethylhexyl groups, making it more hydrophobic.
Uniqueness
Bis((2-(methacryloyloxy)ethyl)dimethylammonium) sulphate is unique due to its combination of methacrylate groups and a quaternary ammonium group, providing both reactivity and stability. This makes it highly suitable for applications in polymer synthesis, dental resins, and hydrogels, where both properties are essential.
特性
CAS番号 |
58868-75-0 |
|---|---|
分子式 |
C16H28N2O8S |
分子量 |
408.5 g/mol |
IUPAC名 |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethylidene]azanium;sulfate |
InChI |
InChI=1S/2C8H14NO2.H2O4S/c2*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h2*5H,1,6H2,2-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
YCSZDMFZLATTMH-UHFFFAOYSA-L |
正規SMILES |
CC(=C)C(=O)OCC=[N+](C)C.CC(=C)C(=O)OCC=[N+](C)C.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


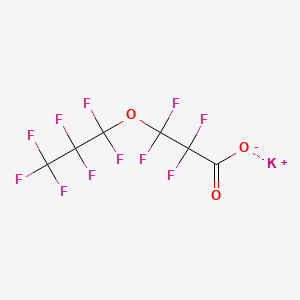

![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
